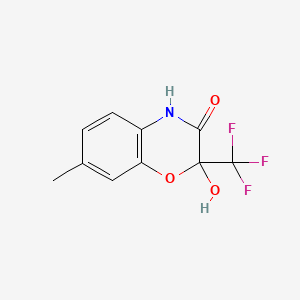
2-Hydroxy-7-methyl-2-(trifluoromethyl)-2H-1,4-benzoxazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifloxystrobin: is a synthetic fungicide widely used in agriculture to protect crops from fungal diseases. It was first introduced in the late 1990s and has since become an essential tool for crop protection. Its chemical structure consists of a benzoxazinone core with a trifluoromethyl group and a hydroxy-methyl side chain.
Preparation Methods
a. Synthetic Routes
The synthesis of trifloxystrobin involves several steps, including the formation of the benzoxazinone ring and subsequent functionalization. Here’s a simplified synthetic route:
Formation of Benzoxazinone Ring:
Introduction of Trifluoromethyl Group:
Hydroxy-Methyl Side Chain Addition:
b. Industrial Production
Trifloxystrobin: is produced on an industrial scale using optimized processes. Manufacturers closely guard proprietary details, but the overall strategy involves efficient and cost-effective synthesis.
Chemical Reactions Analysis
Trifloxystrobin: undergoes various reactions:
Oxidation: It can be oxidized under certain conditions.
Reduction: Reduction reactions may modify its functional groups.
Substitution: Substitution reactions can occur at the hydroxy-methyl group.
Common Reagents: Specific reagents depend on the desired modification.
Major Products: The primary products are derivatives with altered functional groups.
Scientific Research Applications
Trifloxystrobin: finds applications in:
Agriculture: It protects crops (e.g., cereals, fruits, vegetables) against fungal pathogens.
Plant Physiology Research: Studying its effects on plant metabolism and growth.
Environmental Impact Studies: Assessing its persistence and ecological effects.
Mechanism of Action
Target: .
Inhibition: inhibits electron transport in the respiratory chain.
Result: Fungal cells experience energy depletion, leading to growth inhibition and cell death.
Comparison with Similar Compounds
Similar Compounds: Other strobilurin fungicides like and .
Uniqueness: stands out due to its trifluoromethyl group and specific mode of action.
Remember that trifloxystrobin plays a crucial role in sustainable agriculture, contributing to disease control and crop yield improvement
Properties
Molecular Formula |
C10H8F3NO3 |
|---|---|
Molecular Weight |
247.17 g/mol |
IUPAC Name |
2-hydroxy-7-methyl-2-(trifluoromethyl)-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C10H8F3NO3/c1-5-2-3-6-7(4-5)17-9(16,8(15)14-6)10(11,12)13/h2-4,16H,1H3,(H,14,15) |
InChI Key |
HTRVKJBHLMXDHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(O2)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-N-ethyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11093517.png)
![1-(4-butylphenyl)-3-[(4-butylphenyl)amino]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11093522.png)
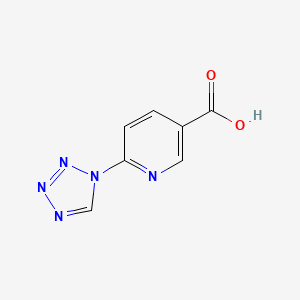
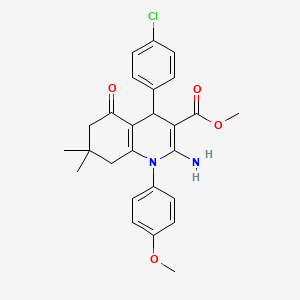
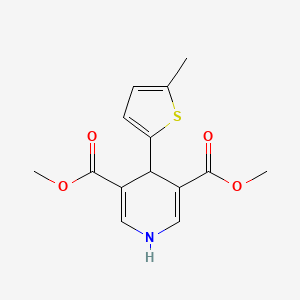

![N-[2-(2-Isopropylidenehydrazino)-2-oxoethyl]-3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B11093542.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(6-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11093557.png)
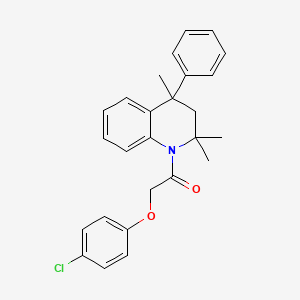
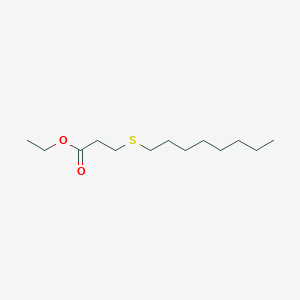
![N-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B11093574.png)
![N-(5-bromoquinolin-8-yl)-3-[(4-chlorophenyl)sulfonyl]benzenesulfonamide](/img/structure/B11093588.png)

![3-Ethyl-7-hydroxy-5-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11093600.png)
